molecular formula C10H7F2N3O B1467276 1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1487378-99-3

1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1467276
CAS No.: 1487378-99-3
M. Wt: 223.18 g/mol
InChI Key: PEOHLZBZBOLCOZ-UHFFFAOYSA-N
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Description

1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of 1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-difluorobenzyl bromide and sodium azide.

    Formation of Triazole Ring: The reaction between 2,4-difluorobenzyl bromide and sodium azide in the presence of a copper catalyst leads to the formation of the triazole ring.

    Introduction of Carbaldehyde Group:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reaction conditions to accommodate larger quantities.

Chemical Reactions Analysis

1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The difluorophenyl group can participate in substitution reactions, where one or both fluorine atoms are replaced by other substituents.

    Cyclization: The triazole ring can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution and cyclization reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for designing new compounds with potential biological activities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde can be compared with other triazole derivatives, such as:

    1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid: This compound has a carboxylic acid group instead of a carbaldehyde group, which can influence its chemical properties and biological activities.

    1-[(2,4-difluorophenyl)methyl]-4-nitro-1H-pyrazole:

    1-[(2,4-difluorophenyl)methyl]-1H-pyrazol-4-amine: The presence of an amine group instead of a carbaldehyde group can result in different chemical and biological properties.

The uniqueness of this compound lies in its specific structure, which combines the difluorophenyl group with the triazole ring and the carbaldehyde group, offering a distinct set of chemical and biological properties.

Properties

IUPAC Name

1-[(2,4-difluorophenyl)methyl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O/c11-8-2-1-7(10(12)3-8)4-15-5-9(6-16)13-14-15/h1-3,5-6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOHLZBZBOLCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
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